molecular formula C12H17N3O B13896405 4-(4-Aminopiperidin-1-yl)benzamide

4-(4-Aminopiperidin-1-yl)benzamide

Cat. No.: B13896405
M. Wt: 219.28 g/mol
InChI Key: HWYUZPKWCBEBLX-UHFFFAOYSA-N
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Description

4-(4-Aminopiperidin-1-yl)benzamide is a chemical compound that features a benzamide group attached to a piperidine ring with an amino substituent. This compound is part of the piperidine derivatives, which are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminopiperidin-1-yl)benzamide typically involves the condensation of benzoic acid derivatives with piperidine derivatives. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and efficiency.

Industrial Production Methods: Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Aminopiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

4-(4-Aminopiperidin-1-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(4-Aminopiperidin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate HIF-1 pathways and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-(4-aminopiperidin-1-yl)benzamide

InChI

InChI=1S/C12H17N3O/c13-10-5-7-15(8-6-10)11-3-1-9(2-4-11)12(14)16/h1-4,10H,5-8,13H2,(H2,14,16)

InChI Key

HWYUZPKWCBEBLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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